4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline
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Overview
Description
4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline is a complex heterocyclic compound that integrates multiple functional groups and ring systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and kinetics.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, leading to modulation of biological activities. These interactions can affect various pathways, including enzyme inhibition, receptor activation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
What sets 4-[3-(Azepan-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline apart is its unique combination of functional groups and ring systems, which confer specific pharmacological properties and potential applications. Its ability to interact with multiple biological targets makes it a versatile compound in drug development and other scientific research areas.
Properties
Molecular Formula |
C25H24N6S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
3-(azepan-1-ylmethyl)-6-(2-phenylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C25H24N6S/c1-2-9-15-30(14-8-1)17-23-27-28-25-31(23)29-24(32-25)20-16-22(18-10-4-3-5-11-18)26-21-13-7-6-12-19(20)21/h3-7,10-13,16H,1-2,8-9,14-15,17H2 |
InChI Key |
NGKDUUKDTZXPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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